3,4,5-Trichlorobenzoic acid

Catalog No.
S702040
CAS No.
51-39-8
M.F
C7H3Cl3O2
M. Wt
225.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trichlorobenzoic acid

CAS Number

51-39-8

Product Name

3,4,5-Trichlorobenzoic acid

IUPAC Name

3,4,5-trichlorobenzoic acid

Molecular Formula

C7H3Cl3O2

Molecular Weight

225.5 g/mol

InChI

InChI=1S/C7H3Cl3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)

InChI Key

ICUICNRYLHKQGS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)O

Synthesis of Herbicides

,4,5-TCBA is a crucial intermediate in the production of several herbicides, including:

  • Dichlobenil: A selective herbicide used to control broadleaf weeds in various agricultural settings [Source: EPA: ]
  • Chloroxynil: Another broadleaf herbicide employed in crops like cotton, soybeans, and corn [Source: PubChem: ]

Pharmaceutical Research

,4,5-TCBA can be used as a starting material for the synthesis of various pharmaceuticals, including:

  • Trifluomethiazole: A fungicide with potential applications in treating fungal infections in humans [Source: ScienceDirect: ]
  • Clofibrate: A cholesterol-lowering drug, although its clinical use has largely been discontinued [Source: PubChem: ]

Environmental Science Research

Due to its presence in various environmental samples, 3,4,5-TCBA serves as a marker for investigating:

  • Microbial degradation of chlorinated aromatic compounds: Studying how microorganisms break down these pollutants can inform bioremediation strategies [Source: Environmental Science & Technology: ]
  • Fate and transport of organic contaminants in the environment: Understanding the movement and transformation of 3,4,5-TCBA in various environmental compartments can improve pollution monitoring and control strategies [Source: Environmental Science & Technology: ]

3,4,5-Trichlorobenzoic acid is an aromatic compound with the molecular formula C₇H₃Cl₃O₂ and a CAS number of 51-39-8. It is characterized by three chlorine atoms substituted at the 3, 4, and 5 positions of the benzoic acid structure. The compound appears as a solid at room temperature, with a melting point ranging from 208 to 210.5 °C and a boiling point of approximately 345.4 °C at 760 mmHg . Its density is reported to be around 1.635 g/cm³ .

This compound is classified as a chlorinated aromatic acid and has been studied for its potential applications in various fields, including agriculture and pharmaceuticals.

The specific mechanism of action of 3,4,5-TBA depends on the context of its application. Here are some potential areas:

  • Antimicrobial Activity: Studies suggest that 3,4,5-TBA may exhibit antimicrobial activity against certain bacteria and fungi. The mechanism might involve disrupting cell membranes or interfering with essential cellular processes, but further research is needed.

3,4,5-TBA can pose several safety hazards:

  • Toxicity: It is considered moderately toxic and can cause irritation upon contact with skin, eyes, or respiratory tract.
  • Environmental Impact: Due to its persistence in the environment, 3,4,5-TBA can potentially bioaccumulate in organisms, raising ecological concerns.
Typical of carboxylic acids and chlorinated compounds:

  • Esterification: Reacts with alcohols to form esters.
  • Reduction: Can be reduced to form corresponding alcohols or amines.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under certain conditions.
  • Decarboxylation: Under extreme conditions, it may lose carbon dioxide.

These reactions make it versatile for synthetic organic chemistry applications.

Research indicates that 3,4,5-trichlorobenzoic acid exhibits biological activity that may impact various biological systems. It has been studied for its potential effects on:

  • Herbicidal Activity: Demonstrated effectiveness in inhibiting plant growth by interfering with metabolic pathways.
  • Antimicrobial Properties: Some studies suggest it may have inhibitory effects on certain bacteria and fungi.
  • Environmental Impact: As a chlorinated compound, it raises concerns regarding toxicity and persistence in the environment.

The exact mechanisms of action and broader implications of its biological activities are subjects of ongoing research.

3,4,5-Trichlorobenzoic acid can be synthesized through several methods:

  • Direct Chlorination: Chlorination of benzoic acid using chlorine gas or chlorinating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: Employing chlorinating reagents in the presence of catalysts to introduce chlorine atoms at specific positions on the aromatic ring.
  • Oxidative Methods: Starting from appropriate chlorinated derivatives followed by oxidation processes.

These methods allow for varying degrees of selectivity and yield depending on reaction conditions.

The applications of 3,4,5-trichlorobenzoic acid span multiple industries:

  • Agriculture: Used as an herbicide due to its ability to disrupt plant growth.
  • Chemical Synthesis: Serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Research: Utilized in studies examining the environmental fate of chlorinated compounds and their biological impacts.

Its unique properties make it valuable in both practical applications and scientific research.

Interaction studies involving 3,4,5-trichlorobenzoic acid focus on its behavior in biological systems and environmental contexts:

  • Metabolic Pathways: Investigations into how this compound interacts with enzymes and metabolic processes in plants and microorganisms.
  • Toxicological Assessments: Evaluations of its effects on non-target organisms to understand ecological risks associated with its use.
  • Environmental Persistence: Studies examining

XLogP3

3.6

Other CAS

51-39-8

Wikipedia

3,4,5-Trichlorobenzoic acid

General Manufacturing Information

Benzoic acid, 3,4,5-trichloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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